Tecalcet hydrochloride

Overview

Description

Tecalcet hydrochloride (R-568 hydrochloride; CAS 177172-49-5) is an orally active calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). By enhancing CaSR sensitivity to extracellular Ca²⁺, it regulates parathyroid hormone (PTH) secretion, making it a candidate for treating hyperparathyroidism (HPT) .

Preparation Methods

The synthesis of R 568 hydrochloride involves several steps:

Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is prepared from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate.

Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. Reduction of the nitrile by diisobutylaluminium hydride (DIBAL) at -78°C produces an intermediate imine complex, which, after addition of the chiral amine, generates an imine.

Alternative Procedure: Another method involves alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield arylpropionic acid.

Chemical Reactions Analysis

R 568 hydrochloride undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can be involved in redox reactions, particularly during its synthesis where intermediates are reduced using agents like DIBAL and sodium borohydride.

Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the alkylation of diethyl malonate with 2-chlorobenzyl chloride.

Hydrolysis: The intermediate formamide is hydrolyzed with hydrochloric acid during the preparation of the chiral amine.

Scientific Research Applications

Endocrinology and Metabolic Disorders

Tecalcet hydrochloride is primarily investigated for its role in treating SHPT, especially in patients with chronic kidney disease (CKD). The compound has been shown to effectively lower serum PTH levels, which is crucial for managing SHPT. Clinical studies have demonstrated that Tecalcet can lead to significant reductions in iPTH levels compared to placebo treatments .

Bone Health and Osteoporosis

Research has explored Tecalcet's potential in treating postmenopausal osteoporosis. By modulating CaSR activity, it may help improve bone density and reduce fracture risk. Although clinical trials have shown promise, further studies are needed to establish its efficacy in this area .

Cancer Research

Recent studies indicate that CaSR plays a role in cancer cell proliferation and migration. Tecalcet's ability to activate CaSR may influence tumor growth dynamics, making it a candidate for further investigation in oncology .

Table 1: Summary of Clinical Applications

| Application Area | Condition | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Endocrinology | Secondary Hyperparathyroidism | Modulates CaSR, reduces PTH | Approved for research |

| Bone Health | Osteoporosis | Enhances calcium sensitivity | Under investigation |

| Oncology | Tumor Growth | Influences cell migration via CaSR | Preclinical studies |

Table 2: Pharmacokinetics and Dosage

| Parameter | Value |

|---|---|

| Bioavailability | 62.7% in humans |

| Effective Dose Range | 1.5 - 15 mg/kg (oral) |

| Half-life | Not well defined |

Case Studies

Case Study 1: Efficacy in SHPT Patients

A clinical trial involving patients with CKD demonstrated that Tecalcet significantly reduced serum iPTH levels over a 26-week period. Patients receiving Tecalcet achieved a ≥30% reduction in iPTH compared to those on placebo . This study underscores the compound's potential as a therapeutic option for managing SHPT.

Case Study 2: Impact on Bone Density

In a study assessing the impact of calcimimetics on bone health, Tecalcet was administered to postmenopausal women with osteoporosis. Preliminary results indicated improvements in bone mineral density; however, further research is necessary to confirm these findings and understand long-term effects .

Mechanism of Action

R 568 hydrochloride exerts its effects by allosterically increasing the affinity of the calcium-sensing receptor for calcium ions. This activation leads to a series of intracellular events, including the modulation of intracellular calcium levels and the release of nitric oxide in endothelial cells . The compound also affects the phosphorylation of endothelial nitric oxide synthase (eNOS), contributing to its vasodilatory effects .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Cinacalcet Hydrochloride

- Mechanism : Like Tecalcet, Cinacalcet is a calcimimetic that modulates CaSR. However, structural optimizations in Cinacalcet improved oral bioavailability and metabolic stability, addressing Tecalcet’s limitations .

- Clinical Efficacy : In phase III trials, Cinacalcet significantly reduced PTH levels in dialysis patients with secondary HPT, leading to FDA approval in 2004 .

- Synthesis : Both compounds share synthetic routes involving asymmetric reductive amination, but Cinacalcet’s structure includes a naphthyl group instead of Tecalcet’s chlorophenyl moiety, enhancing pharmacokinetic properties .

Upacicalcet and Upacicalcet Sodium

- Mechanism: These intravenous calcimimetics directly inhibit PTH secretion via CaSR activation. Unlike Tecalcet, they bypass first-pass metabolism, offering rapid action in acute settings .

- Clinical Status : Neither has advanced to clinical trials, highlighting the preference for oral agents like Cinacalcet in chronic HPT management .

NPS-2143 Hydrochloride

- Mechanism : A CaSR antagonist, NPS-2143 inversely modulates CaSR activity compared to Tecalcet. It is used experimentally to study CaSR inhibition in diseases like osteoporosis .

- Applications : Demonstrates the therapeutic versatility of CaSR-targeted compounds, albeit with opposing effects to Tecalcet .

Ligustroflavone

- Source and Activity : A natural CaSR antagonist derived from Ligustrum lucidum, it protects against diabetic osteoporosis in preclinical models . Unlike synthetic Tecalcet, it represents a plant-based approach to CaSR modulation.

Pharmacokinetic and Clinical Data Comparison

| Parameter | Tecalcet Hydrochloride | Cinacalcet Hydrochloride | Upacicalcet Sodium | NPS-2143 Hydrochloride |

|---|---|---|---|---|

| Administration | Oral | Oral | Intravenous | Oral |

Biological Activity

Tecalcet hydrochloride, also known as KRN-568 or NPS-R-568, is a potent calcimimetic agent that primarily acts on the calcium-sensing receptor (CaSR). This compound has been investigated for its potential therapeutic applications in managing conditions such as secondary hyperparathyroidism (SHPT), postmenopausal osteoporosis, and rheumatic diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant clinical data.

Tecalcet functions as a positive allosteric modulator of the CaSR, enhancing the receptor's sensitivity to extracellular calcium levels. Unlike traditional calcium receptor agonists that compete with calcium for binding, Tecalcet binds allosterically to the receptor, leading to a decrease in parathyroid hormone (PTH) secretion from parathyroid cells and an increase in calcitonin release from parafollicular cells of the thyroid gland. This modulation results in lower plasma calcium concentrations, which is beneficial in conditions characterized by hyperparathyroidism.

Pharmacological Effects

The pharmacological effects of Tecalcet are characterized by its ability to:

- Decrease PTH levels: Studies have shown that oral administration of Tecalcet leads to a rapid reduction in plasma PTH concentrations.

- Increase calcitonin levels: This effect contributes to the regulation of calcium homeostasis.

- Reduce plasma calcium levels: In animal models, Tecalcet administration has resulted in significant decreases in serum calcium levels.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Outcome |

|---|---|---|

| Decrease in PTH | Allosteric activation of CaSR | Lower plasma PTH concentrations |

| Increase in Calcitonin | Stimulation of parafollicular cells | Enhanced calcitonin release |

| Decrease in Calcium | Inhibition of parathyroid function | Reduced serum calcium levels |

Preclinical Studies

In preclinical studies involving rats, Tecalcet demonstrated significant biological activity:

- Dose-Dependent Effects : Administration of Tecalcet at doses ranging from 3 to 100 mg/kg resulted in a dose-dependent decrease in plasma calcium and PTH levels .

- Inhibition of Parathyroid Hyperplasia : In models of severe secondary hyperparathyroidism, Tecalcet effectively prevented parathyroid hyperplasia and reversed osteitis fibrosa .

Clinical Trials and Findings

Tecalcet underwent several clinical trials aimed at evaluating its efficacy and safety profile:

- Phase II Trials : Although development was discontinued, Phase II trials indicated promising results for treating SHPT and postmenopausal osteoporosis. Patients showed significant reductions in serum iPTH levels compared to baseline .

- Comparative Studies : In comparative studies with other calcimimetics like cinacalcet, Tecalcet was noted for its potent effects on lowering iPTH levels. However, the exact clinical outcomes were not fully established due to the discontinuation of further development .

Table 2: Clinical Trial Outcomes

| Study Phase | Condition | Key Findings |

|---|---|---|

| Phase II | Secondary Hyperparathyroidism | Significant reduction in iPTH levels |

| Phase II | Postmenopausal Osteoporosis | Positive trends but insufficient data |

Q & A

Basic Research Questions

Q. What is the mechanism of action of Tecalcet Hydrochloride as a calcium-sensing receptor (CaSR) modulator?

this compound acts as a positive allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium ions. This modulation stabilizes the active conformation of CaSR, amplifying intracellular signaling pathways (e.g., MAPK/ERK, PLC-IP3) in response to calcium fluctuations. Researchers should validate this mechanism using calcium flux assays (e.g., Fura-2 AM fluorescence) in HEK293 cells transfected with human CaSR .

Q. What in vitro assays are recommended to evaluate this compound’s pharmacological activity?

- Dose-response curves : Measure intracellular calcium mobilization in CaSR-expressing cell lines (EC₅₀ values typically range between 0.1–1 µM).

- Receptor specificity : Compare activity against related GPCRs (e.g., PTH receptors) to rule off-target effects.

- Thermodynamic studies : Use surface plasmon resonance (SPR) to assess binding kinetics (KD, Kon/Koff) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

The asymmetric synthesis of Tecalcet involves chiral auxiliaries (e.g., (-)-N-methylephedrine) or catalytic hydrosilylation to achieve the (R)-amine configuration. Key steps include:

- Condensation of acetophenone with a primary amine to form an imine intermediate.

- Diastereoselective reduction using LiAlH4 or titanium-based catalysts.

- Final purification via recrystallization in HCl/dioxane to isolate the hydrochloride salt .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in disease models?

- Model selection : Use diabetic osteoporosis mice (e.g., streptozotocin-induced) to assess bone density improvements via micro-CT.

- Dose optimization : Administer 10–30 mg/kg/day orally, with plasma calcium levels monitored via atomic absorption spectroscopy.

- Control groups : Include CaSR knockout models to confirm target specificity .

Q. What strategies resolve contradictions in this compound’s reported effects across different studies?

- Assay standardization : Ensure uniform calcium concentrations in buffer solutions (e.g., 1.2 mM vs. 2.5 mM Ca²⁺ alters CaSR activation thresholds).

- Species-specific differences : Compare human vs. rodent CaSR sequences (e.g., residue variations at allosteric binding sites).

- Data normalization : Use internal controls (e.g., NPS-2143, a CaSR antagonist) to contextualize agonist efficacy .

Q. How can factorial design optimize this compound formulations for preclinical testing?

Apply 2³ factorial design to evaluate variables:

- Independent variables : Excipient ratio (e.g., lactose vs. microcrystalline cellulose), compression force, disintegrant concentration.

- Dependent variables : Dissolution rate (USP apparatus II), hardness, friability.

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize dissolution profiles (e.g., >80% release in 30 minutes) .

Q. What advanced techniques validate this compound’s interactions with CaSR in structural biology?

- Cryo-EM : Resolve Tecalcet-bound CaSR structures to identify allosteric binding pockets.

- Molecular dynamics simulations : Model conformational changes in CaSR’s Venus flytrap domain upon Tecalcet binding.

- Mutagenesis studies : Target residues (e.g., Ser170, Glu837) to confirm critical binding interactions .

Q. Methodological Best Practices

- Literature review : Use EPA-recommended databases (e.g., TSCA Chemical Substances Inventory) to identify peer-reviewed studies and avoid non-English/unvalidated sources .

- Data documentation : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data in supplementary materials and explicit reagent purities (e.g., ≥99% by HPLC) .

- Ethical compliance : Adhere to institutional protocols for animal studies (e.g., IACUC approval for rodent models) .

Table 1: Key Parameters for this compound Bioactivity Studies

| Parameter | Recommended Method | Target Range/Outcome |

|---|---|---|

| EC₅₀ (CaSR activation) | Calcium flux assay (HEK293 cells) | 0.1–1 µM |

| Plasma half-life (mice) | LC-MS/MS pharmacokinetics | 2–4 hours |

| Enantiomeric excess | Chiral HPLC (Daicel CHIRALPAK® column) | ≥98% (R)-isomer |

Properties

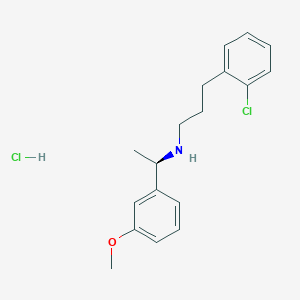

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.